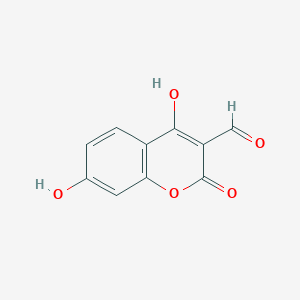
4,7-Dihydroxy-2-oxo-2H-chromene-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dihydroxy-2-oxo-2H-chromene-3-carbaldehyde is a compound belonging to the class of chromenes, which are oxygen-containing heterocycles Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dihydroxy-2-oxo-2H-chromene-3-carbaldehyde typically involves the reaction of 4-hydroxycoumarin with hexamethylenetetramine under acidic conditions . Another method involves the synthesis of intermediate compounds such as 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid ethyl ester, followed by acid hydrolysis and ester removal to obtain the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize environmental impact .
化学反应分析
Types of Reactions: 4,7-Dihydroxy-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives .
科学研究应用
4,7-Dihydroxy-2-oxo-2H-chromene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
作用机制
The mechanism of action of 4,7-Dihydroxy-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways. The compound’s antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
相似化合物的比较
- 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde
- 7-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde
- 7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde
Comparison: 4,7-Dihydroxy-2-oxo-2H-chromene-3-carbaldehyde is unique due to the presence of hydroxyl groups at both the 4 and 7 positions, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced antioxidant and antimicrobial properties, making it a valuable candidate for further research and development .
属性
分子式 |
C10H6O5 |
|---|---|
分子量 |
206.15 g/mol |
IUPAC 名称 |
4,7-dihydroxy-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H6O5/c11-4-7-9(13)6-2-1-5(12)3-8(6)15-10(7)14/h1-4,12-13H |
InChI 键 |
FFUVABGINNSZDM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


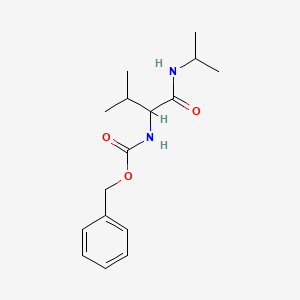
![ol-4(5H)-ylidene]methyl}-2,6-dibromophenyl acetate](/img/structure/B14883445.png)
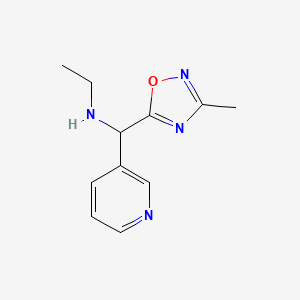
![Ethyl 2-(2-methoxybenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B14883453.png)
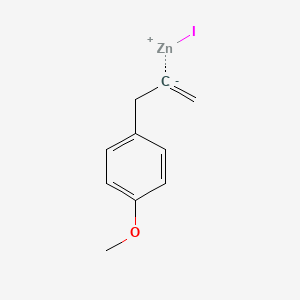
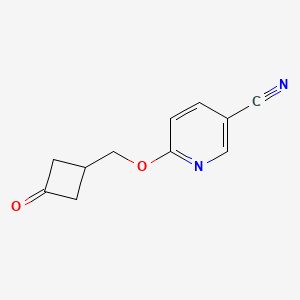
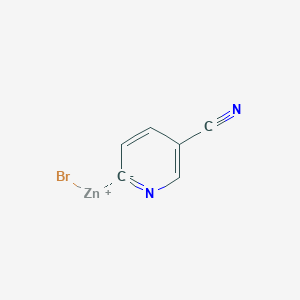
![(1S,2S,3R,5S)-3-(7-(Ethylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14883467.png)
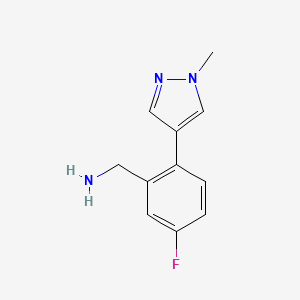
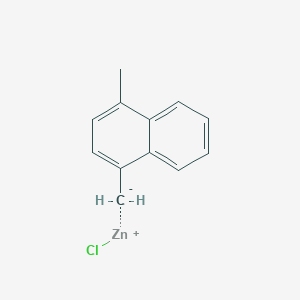
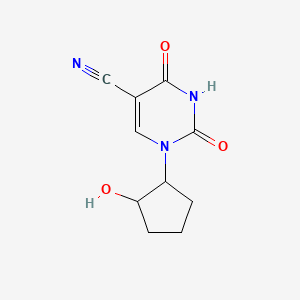
![2-tert-butyl 5-methyl (3aR,5S,6aS)-hexahydro-1H-cyclopenta[c]pyrrole-2,5-dicarboxylate](/img/structure/B14883512.png)
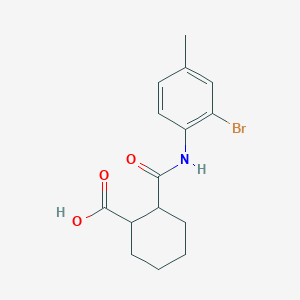
![3-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14883524.png)
